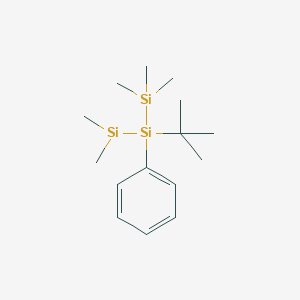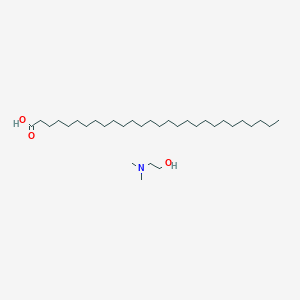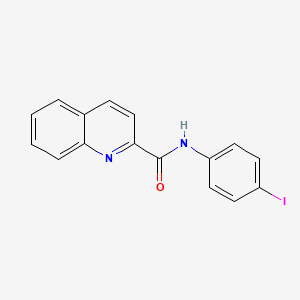![molecular formula C15H21BrClNO3 B14228781 4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride CAS No. 824951-33-9](/img/structure/B14228781.png)
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride is a chemical compound with the molecular formula C14H20BrNO3·HCl. This compound is known for its unique structure, which includes a brominated aromatic ring and a butanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride typically involves multiple steps. One common method includes the bromination of a precursor aromatic compound followed by formylation to introduce the formyl group. The resulting intermediate is then subjected to a series of reactions to attach the butylamino and butanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride involves its interaction with specific molecular targets. The brominated aromatic ring and formyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)butanoic acid
- 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid
- 4-(4-Bromo-2-chlorophenoxy)butanoic acid
Uniqueness
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated aromatic ring and formyl group make it a versatile compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
824951-33-9 |
|---|---|
Molecular Formula |
C15H21BrClNO3 |
Molecular Weight |
378.69 g/mol |
IUPAC Name |
4-[4-(4-bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C15H20BrNO3.ClH/c16-14-7-6-12(13(10-14)11-18)4-1-2-8-17-9-3-5-15(19)20;/h6-7,10-11,17H,1-5,8-9H2,(H,19,20);1H |
InChI Key |
DIPMZMCXARSCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)CCCCNCCCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)
![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)

![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)

![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)
![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)


![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)
![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
